molecular formula C20H15ClFNO4S B2800845 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid CAS No. 727704-67-8

3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid

Cat. No.: B2800845
CAS No.: 727704-67-8
M. Wt: 419.85
InChI Key: QIXNMQSHWHXNNL-UHFFFAOYSA-N
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Description

Position Within Sulfonamide Therapeutic Compounds

Sulfonamides constitute a privileged scaffold in medicinal chemistry, with applications spanning antibacterial, diuretic, and antiepileptic therapies. The title compound belongs to a subclass of N,N-disubstituted sulfonamides optimized for ion channel modulation. Its structure integrates three pharmacophoric elements:

  • A 4-chlorobenzoic acid moiety that confers acidity (pKa ≈ 3.1) for enhanced solubility and protein binding.
  • A benzyl(4-fluorophenyl)amino group providing lipophilicity (calculated logP = 2.8) to traverse biological membranes.
  • A sulfonamide linker that engages in hydrogen bonding with TRPM8’s Glu782 and Asp802 residues.

This configuration differentiates it from first-generation sulfonamide-based TRPM8 antagonists, which often incorporated pyridyl or imidazolyl substituents. The fluorine atom at the para position of the phenyl ring mitigates oxidative metabolism by cytochrome P450 enzymes, a common limitation of earlier analogs. Structure-activity relationship (SAR) studies indicate that the 4-chloro substitution on the benzoic acid ring is critical for maintaining submicromolar activity, as removal reduces TRPM8 binding affinity by 15-fold.

Table 1: Comparative Analysis of Sulfonamide-Based TRPM8 Antagonists

Compound IC₅₀ (μM) Selectivity Ratio (TRPV1/TRPA1) Metabolic Stability (t₁/₂, min)
RQ-00203078 0.21 >100/>100 42
KPR-2579 0.18 85/73 22
Title Compound 0.35 >100/>100 68
SC-346158 (Parent Analog) 1.2 45/38 15

Research Significance in Ion Channel Pharmacology

TRPM8’s dual role as a cold sensor and pain modulator positions it as a high-value target for chronic pain conditions. The title compound’s mechanism involves allosteric inhibition of TRPM8’s menthol-binding pocket, preventing calcium influx (Δ[Ca²⁺]ᵢ = 78% at 1 μM). Preclinical models of oxaliplatin-induced neuropathy demonstrate that this compound reduces cold allodynia by 62% at 3 mg/kg, outperforming gabapentin in duration of action.

In bladder dysfunction models, the compound’s sulfonamide-carboxylic acid structure enables selective accumulation in urothelial tissues, achieving a tissue-to-plasma ratio of 8.9:1. This pharmacokinetic profile addresses the systemic exposure limitations of non-carboxylic acid antagonists like AMG-2850, which showed hepatotoxicity in phase I trials.

Emerging applications in non-pain indications include:

  • Thermoregulation : Partial TRPM8 inhibition reduces shivering thresholds during therapeutic hypothermia without impairing core temperature detection.
  • Oropharyngeal Dysphagia : Topical administration enhances swallowing reflex by modulating trigeminal nerve cold receptors.
  • Hypertension : Central TRPM8 blockade in the nucleus tractus solitarius lowers sympathetic outflow, achieving 14 mmHg systolic blood pressure reduction in hypertensive rats.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[benzyl-(4-fluorophenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO4S/c21-18-11-6-15(20(24)25)12-19(18)28(26,27)23(13-14-4-2-1-3-5-14)17-9-7-16(22)8-10-17/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXNMQSHWHXNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide functional group (-SO₂-NH-) in this compound is highly reactive toward nucleophilic substitution due to the electron-withdrawing sulfonyl moiety. Research demonstrates that:

  • Amide Formation : Under microwave irradiation with hydroxylamine in ethanol, the sulfonamide undergoes O-attack, yielding an amide derivative (85% yield) via a solvent-mediated proton transfer mechanism .
  • Amidoxime Synthesis : Replacing ethanol with DMSO as the solvent shifts reactivity toward N-attack, producing amidoxime derivatives (80% yield) .

Table 1: Reaction Outcomes Under Different Solvent Conditions

SolventNucleophileProductYieldMechanism
EthanolHydroxylamineAmide85%O-attack, TS-2 stabilization via H-bonding
DMSOHydroxylamineAmidoxime80%N-attack, hindered solvent network

Hydrolysis and Stability in Acidic/Basic Media

The carboxylic acid (-COOH) and sulfonamide groups influence hydrolysis pathways:

  • Acidic Conditions : The sulfonamide resists hydrolysis, but the carboxylic acid may undergo esterification or decarboxylation at elevated temperatures .
  • Basic Conditions : Deprotonation of the carboxylic acid occurs readily (pKa ~2.5), forming a carboxylate ion that enhances water solubility .

Coupling Reactions via Carboxylic Acid

The 4-chlorobenzoic acid moiety enables conjugation with amines or alcohols:

  • Amide Bond Formation : Reaction with benzylamine in the presence of DCC/DMAP yields a substituted benzamide derivative, confirmed via LC-MS and NMR .
  • Esterification : Methanol and H₂SO₄ catalyze ester formation, producing methyl 4-chloro-3-sulfamoylbenzoate (72% yield) .

Halogen Exchange and Aromatic Reactivity

The 4-chloro substituent on the benzoic acid ring participates in:

  • Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with aryl boronic acids replaces the chlorine atom with aryl groups (e.g., phenyl, 4-fluorophenyl) .
  • Nucleophilic Aromatic Substitution : Reacts with amines (e.g., morpholine) under microwave conditions to form secondary aryl amines .

Biological Activity-Driven Modifications

As a TRPM8 antagonist , structural analogs are synthesized to enhance potency:

  • Sulfonamide Alkylation : Benzylation of the sulfonamide nitrogen improves lipid solubility, enhancing blood-brain barrier penetration .
  • Carboxylic Acid Bioisosteres : Replacement with tetrazole or acyl sulfonamide groups retains activity while altering pharmacokinetics .

Table 2: Key Analogues and Their Pharmacological Profiles

Modification SiteDerivative StructureBioactivity (IC₅₀)Target
Sulfonamide NBenzyl-4-fluorophenyl12 nM (TRPM8)Pain modulation
Carboxylic AcidTetrazole analog18 nM (TRPM8)Improved metabolic stability

Stability Under Oxidative Conditions

  • Peroxide Exposure : The sulfonamide group remains stable, but the 4-chlorophenyl moiety undergoes slow oxidation to 4-chlorophenol .
  • Photodegradation : UV light induces cleavage of the sulfonamide bond, forming 4-chlorobenzoic acid and benzyl-4-fluorophenylamine as major degradation products .

Computational Insights into Reactivity

DFT studies reveal:

  • Electrophilic Centers : The sulfonamide sulfur and carbonyl carbon are primary sites for nucleophilic attack .
  • Solvent Effects : Polar protic solvents (e.g., ethanol) stabilize transition states via H-bonding, altering reaction pathways .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C22H22ClFN2O2SC_{22}H_{22}ClFN_2O_2S and a molecular weight of approximately 432.9 g/mol. Its structure features a sulfonamide group, which is known for enhancing the pharmacological properties of drugs.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid exhibit anticancer properties. For instance, studies have shown that modifications of sulfonamide structures can lead to compounds with potent inhibitory effects on tumor growth. A notable case study involved the synthesis of derivatives that demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated, particularly in the context of chronic inflammatory diseases. Research has highlighted the role of sulfonamide derivatives in inhibiting pro-inflammatory cytokines, providing a basis for their use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Applications

PPAR Agonism
Recent studies have explored the agonistic effects of related compounds on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation. The structure-activity relationship (SAR) analyses reveal that modifications in the benzyl and fluorophenyl groups can enhance PPARα agonism, leading to improved metabolic outcomes in preclinical models .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, similar to other sulfonamide antibiotics .

Table 1: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Apoptosis induction
Compound BA549 (Lung)3.8Cell cycle arrest
Compound CHeLa (Cervical)4.5Inhibition of angiogenesis

Table 2: Anti-inflammatory Effects

CompoundInflammatory ModelEffectivenessCytokine Inhibition
Compound DCarrageenan-induced edemaHighTNF-α, IL-6
Compound ELPS-stimulated macrophagesModerateIL-1β

Case Studies

Case Study: Development of Anticancer Agents
A study published in a peer-reviewed journal focused on synthesizing analogs of this compound to evaluate their anticancer properties. The research demonstrated that certain modifications led to enhanced potency against breast cancer cells, with further investigations into their mechanisms revealing potential pathways for apoptosis induction .

Case Study: PPAR Agonism and Metabolic Regulation
In another study, researchers investigated the effects of related compounds on metabolic regulation through PPAR activation. The findings suggested that specific structural features were critical for enhancing receptor binding affinity and subsequent metabolic benefits in animal models, indicating a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s uniqueness lies in its benzyl(4-fluorophenyl)amino-sulfonyl group, which distinguishes it from analogs with simpler substituents. Key comparisons include:

  • 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (): Substituent: 4-methylphenylamino-sulfonyl. The absence of fluorine and benzyl groups reduces steric bulk and electronic effects compared to the target compound. Lower molecular weight (291.32 g/mol vs. ~400 g/mol estimated for the target).
  • 4-[[[(3-Chloro-4-fluorophenyl)sulfonyl]amino]methyl]benzoic Acid (): Substituent: (3-chloro-4-fluorophenyl)sulfonamidomethyl. Differs in the sulfonamide linkage position (methyl spacer vs. direct benzyl attachment) and halogen placement (3-Cl, 4-F vs. 4-Cl, 4-F in the target).
  • 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid () :

    • Substituent: 3-sulfamoyl-4-chlorobenzoyl.
    • Lacks the aromatic benzyl-fluorophenyl group, impacting lipophilicity and target selectivity.
Table 1: Structural Comparison
Compound Name Substituent at 3-Position Halogen(s) Molecular Weight (g/mol) Key Feature
Target Compound Benzyl(4-fluorophenyl)amino-sulfonyl 4-Cl ~400* Bulky aromatic substituent
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid 4-Methylphenylamino-sulfonyl None 291.32 Simpler alkyl-aryl substitution
4-[[[(3-Chloro-4-fluorophenyl)sulfonyl]amino]methyl]benzoic Acid (3-Cl-4-F-phenyl)sulfonamidomethyl 3-Cl, 4-F 329.73 Halogen ortho/meta positioning
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid 3-Sulfamoyl-4-chlorobenzoyl 4-Cl 354.78 Diuretic pharmacophore

*Estimated based on structural analogs.

Physicochemical Properties

  • Acidity (pKa): The target’s pKa is influenced by electron-withdrawing groups (Cl, F) and the sulfonamide. Analogous compounds (e.g., 4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid, ) have pKa ~4.06, suggesting moderate acidity suitable for membrane permeability .
  • Solubility: The benzyl(4-fluorophenyl) group likely reduces aqueous solubility compared to less lipophilic analogs like 4-{[(4-methylphenyl)amino]sulfonyl}benzoic acid (soluble in DMSO and chloroform, ).
  • Thermal Stability : Boiling points for analogs range from ~497°C (), but bulky substituents in the target may increase decomposition temperature.

Pharmacological Implications

  • Enzyme Inhibition : The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., Acetazolamide). The target’s bulky substituent may enhance selectivity for specific isoforms.
  • Diuretic Activity : Analogs like 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid () are intermediates in diuretics (e.g., Chlorthalidone). The target’s fluorine could modulate renal excretion kinetics.
  • Structural Isostructurality: highlights that even minor substituent changes (e.g., Cl vs. F) can alter crystal packing, affecting bioavailability .

Biological Activity

3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}ClFNO2_2S
  • Molecular Weight : 345.81 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth effectively.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of folate synthesis in bacteria, which is crucial for DNA synthesis and cell division.
  • Case Studies :
    • A study demonstrated that related sulfonamide compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 μg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide derivatives has been explored, with findings suggesting that they can modulate inflammatory pathways.

  • Research Findings : In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound are of particular interest.

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Studies :
    • A recent study indicated that similar compounds exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, with IC50 values in the micromolar range .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of a benzoic acid precursor. A common approach involves chlorination of the parent benzoic acid derivative using FeCl₃ as a catalyst, followed by sulfamoylation with benzyl(4-fluorophenyl)amine under anhydrous conditions . Reaction temperature (typically 80–100°C) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) are critical to minimize byproducts like sulfonic acid derivatives .
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. DMF) and using dropwise addition of reagents can improve regioselectivity and purity (>90% by HPLC) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 464.03 (C₂₀H₁₅Cl₂FN₂O₄S) .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm assesses purity (>95%) and resolves sulfonamide byproducts .

Q. What preliminary biological screening assays are relevant for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to sulfonamide moieties, using fluorometric assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its binding to biological targets?

  • Computational Analysis : Density Functional Theory (DFT) calculations reveal the sulfamoyl group’s electron-withdrawing effect, which enhances hydrogen bonding with enzyme active sites (e.g., CA-II His94 residue) . Molecular docking (AutoDock Vina) shows a binding energy of −9.2 kcal/mol, correlating with in vitro inhibition data .
  • SAR Studies : Fluorine at the 4-position of the phenyl ring increases lipophilicity (logP = 2.8) and membrane permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies mitigate racemization during enantioselective synthesis?

  • Chiral Catalysts : Use of (+)-3-chloro-2-methyl-2-hydroxypropionic acid as a chiral auxiliary in sulfonylation reactions preserves enantiomeric excess (ee >98%) .
  • Crystallization : Diastereomeric salt formation with (R)-α-methylbenzylamine enables isolation of the (−)-enantiomer, verified by polarimetry ([α]D²⁵ = −42°) .

Q. How can conflicting solubility data be resolved for this compound?

  • Contradiction Analysis : Discrepancies in aqueous solubility (reported as 0.12–0.45 mg/mL) arise from pH-dependent ionization (pKa = 3.1 for carboxylic acid). Use potentiometric titration (CheqSol method) to determine intrinsic solubility under controlled pH (e.g., PBS buffer at pH 7.4) .
  • Co-solvent Systems : PEG-400/water mixtures (1:1 v/v) improve solubility to 2.8 mg/mL for in vivo pharmacokinetic studies .

Key Research Gaps

  • Metabolic Stability : Limited data on hepatic microsomal clearance (e.g., rat liver microsomes).
  • In Vivo Efficacy : No published studies on tumor xenograft models.

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